2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
Description
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-13(9(15)16)7-12(8-13)5-4-6-12/h4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKOIGGBKLNBKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823863-92-8 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid typically involves the reaction of spirocyclic intermediates with tert-butoxycarbonyl (Boc) protecting groups. One common method involves the use of spirocyclic diesters, which undergo monohydrolysis, followed by Curtius rearrangement and deprotection of functional groups . The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N,N-dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: preparation of spirocyclic intermediates, protection with Boc groups, and subsequent reactions to yield the final product. The use of automated reactors and continuous flow systems can enhance efficiency and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group is replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is often employed to remove the Boc group.
Major Products
The major products formed from these reactions include the free amine derivative of the spirocyclic compound and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is utilized in the design of peptidomimetics and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of potential pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid primarily involves its role as a precursor or intermediate in chemical reactions. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical pathways and interactions with molecular targets . The spirocyclic structure provides steric constraints that can enhance the selectivity and efficacy of the resulting compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid, highlighting differences in substituents, physical properties, and applications:
Key Structural and Functional Insights :
Aromatic Groups (e.g., phenyl or thiophene) introduce π-π stacking capabilities, influencing receptor binding but increasing molecular weight and logP . Ester vs. Carboxylic Acid: Methoxycarbonyl derivatives serve as precursors for hydrolysis to free acids, offering flexibility in synthetic routes .
Conformational Rigidity: Spiro[3.3]heptane scaffolds impose restricted rotation, favoring specific binding conformations compared to flexible linear or bicyclic analogs (e.g., 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) .
Biological Applications: Boc-protected derivatives are critical in peptide synthesis, enabling controlled deprotection . Bicyclic analogs (e.g., 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) are used to study neutral amino acid transport at the blood-brain barrier due to their high affinity for L-system transporters (Km ~0.3–8.8 µM) .
Biological Activity
2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid, also known by its CAS number 1823863-92-8, is a compound that has garnered interest for its potential biological activity, particularly in medicinal chemistry. This compound features a spiro[3.3]heptane core, which has been studied for its ability to mimic phenyl rings in various bioactive molecules, potentially offering new avenues for drug development.
Chemical Structure and Properties
The molecular formula of this compound is C13H21NO4, with a molecular weight of approximately 255.31 g/mol. The structure includes a tert-butoxycarbonyl (Boc) group, which is often used in peptide synthesis and can influence the compound's biological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 g/mol |
| CAS Number | 1823863-92-8 |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-2-carboxylic acid |
| SMILES Notation | CC(C)(C)OC(=O)NC1(CC2(CCC2)C1)C(=O)O |
Research indicates that compounds featuring the spiro[3.3]heptane structure can serve as bioisosteres for benzene rings, which are prevalent in many pharmaceutical agents. The incorporation of this saturated structure into existing drug frameworks has shown promise in enhancing metabolic stability and modifying pharmacokinetic profiles.
Case Studies and Findings
- Inhibition of Hedgehog Signaling Pathway This suggests that while the spiro analogs are less potent than Sonidegib, they still exhibit significant biological activity.
-
Cell Viability Assays
- In experiments with HepG2 cells (human hepatocellular carcinoma), fluorescent microscopy was used to assess cell viability post-treatment with Vorinostat and its spiro analogs (±)-77 and 78 at a concentration of . The results indicated varying degrees of apoptotic and necrotic cell death, highlighting the potential therapeutic effects of these compounds .
Comparative Analysis of Biological Activity
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| Sonidegib | 0.0015 | Strong inhibition of Hedgehog pathway |
| Trans-76 | 0.48 | Moderate inhibition |
| Cis-76 | 0.24 | Moderate inhibition |
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions where the spiro structure is formed through cyclization processes followed by functionalization with the Boc group for stability during subsequent reactions.
Synthetic Route Example
A general synthetic route may include:
- Formation of the spirocyclic framework.
- Introduction of the amino group via nucleophilic substitution.
- Protection of the amino group with a tert-butoxycarbonyl group.
- Carboxylic acid functionalization at the appropriate position.
Q & A
Q. Table 1: Comparison of Synthesis Methods
How can researchers characterize the stereochemical integrity of the spirocyclic core during functionalization?
Advanced Research Question
The spiro[3.3]heptane scaffold’s rigidity and symmetry complicate stereochemical analysis. Methodological approaches include:
- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals.
- NOESY NMR : Detects through-space proton interactions to confirm spatial arrangement .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients.
For Boc-protected derivatives, monitor NH proton splitting patterns in NMR to confirm amine protection stability .
What strategies mitigate low yields in palladium-catalyzed coupling reactions involving spirocyclic intermediates?
Advanced Research Question
Coupling reactions (e.g., Buchwald-Hartwig amination) often face steric hindrance from the spirocyclic core. Optimization strategies include:
- Catalyst selection : Pd(dba) with XPhos ligand improves turnover in toluene under reflux .
- Base choice : CsCO enhances reactivity in aryl amination by stabilizing intermediates .
- Solvent effects : High-boiling solvents (e.g., toluene or dioxane) facilitate reflux conditions.
Post-reaction purification via flash chromatography (ethyl acetate/hexane gradients) removes catalyst residues .
How do substituents on the spiro[3.3]heptane ring influence physicochemical properties like pKa and solubility?
Advanced Research Question
Electron-withdrawing groups (e.g., carboxylic acids) lower the pKa of adjacent amines. For example:
- 6-Substituted analogs : pKa values range from 3.8–5.2 for carboxylic acid derivatives, impacting solubility in aqueous buffers .
- Solubility modulation : Introducing polar groups (e.g., hydroxyl or amine) via functionalization improves water solubility but may reduce membrane permeability. Use logP calculations (e.g., XLogP3) to predict bioavailability .
What are common side reactions during Boc deprotection, and how can they be minimized?
Basic Research Question
Boc removal with TFA in DCM may lead to:
- Ester hydrolysis : Competing cleavage of sensitive esters; mitigate by limiting TFA exposure time .
- Carbocation formation : tert-Butyl group loss generates reactive intermediates; quenching with triethylsilane (1–2 eq.) stabilizes the product .
Alternative deprotection methods (e.g., HCl in dioxane) reduce side reactions but require pH adjustment for acid-sensitive compounds .
How can researchers functionalize the spirocyclic core for neurotensin receptor targeting?
Advanced Research Question
The compound’s rigidity makes it a scaffold for GPCR agonists. Key steps include:
- Amide coupling : React the carboxylic acid with amines (e.g., 2-methoxyphenylamine) using HATU/DMAP in DMF .
- Stereoselective alkylation : Introduce substituents at C6 via SN2 reactions with chiral auxiliaries (e.g., Evans’ oxazolidinones) .
- In vitro testing : Use calcium flux assays in HEK293 cells expressing NTSR1 to validate agonist activity .
What analytical techniques resolve contradictions in reported synthetic yields for spirocyclic derivatives?
Advanced Research Question
Discrepancies in yields often arise from:
- Impurity profiles : LC-MS/MS identifies byproducts (e.g., diastereomers or oxidized species) missed in HPLC .
- Reagent quality : Trace moisture in Pd catalysts reduces coupling efficiency; use freshly distilled solvents and molecular sieves .
- Scale effects : Microwaves or flow reactors improve reproducibility in small-scale vs. bulk syntheses .
How does the spiro[3.3]heptane core compare to bicyclic systems in drug design?
Advanced Research Question
Spiro[3.3]heptane offers:
- Reduced conformational flexibility : Enhances binding selectivity compared to bicyclo[2.2.1]heptane derivatives .
- Metabolic stability : The quaternary carbon resists cytochrome P450 oxidation, improving pharmacokinetics .
- Synthetic accessibility : Fewer steps required compared to fused bicyclic systems (e.g., norbornane) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
